Strontium iodide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

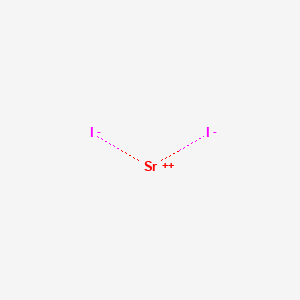

Strontium iodide is an inorganic compound with the chemical formula SrI2. It is a salt composed of strontium and iodine. This compound is known for its colorless to white crystalline appearance and is highly soluble in water. It is often used in medicine as a substitute for potassium iodide and has applications in radiation detection due to its scintillation properties .

准备方法

Strontium iodide can be synthesized through the reaction of strontium carbonate with hydroiodic acid. The reaction is as follows: [ \text{SrCO}_3 + 2 \text{HI} \rightarrow \text{SrI}_2 + \text{H}_2\text{O} + \text{CO}_2 ] This reaction produces this compound along with water and carbon dioxide . Industrial production of this compound often involves the vertical Bridgman technique to grow large diameter crystals, especially when doped with europium for scintillation purposes .

化学反应分析

Strontium iodide undergoes various chemical reactions, including:

Oxidation: At high temperatures in the presence of air, this compound decomposes to form strontium oxide and iodine.

Double Displacement: For example, when this compound reacts with lithium sulfide, it forms strontium sulfide and lithium iodide[ \text{Li}_2\text{S} + \text{SrI}_2 \rightarrow 2 \text{LiI} + \text{SrS} ]

科学研究应用

Scintillation Detectors

Overview

Strontium iodide is primarily known for its use as a scintillation material in gamma-ray spectroscopy. When doped with europium (SrI₂:Eu), it exhibits exceptional performance characteristics, making it superior to traditional scintillators like sodium iodide (NaI) and bismuth germanate (BGO).

Key Properties

- High Light Yield: SrI₂:Eu can produce over 100,000 photons per MeV of gamma radiation.

- Energy Resolution: It provides an energy resolution of less than 3% at 662 keV, which is critical for accurate gamma-ray detection and identification .

- Robustness: The crystals are noted for their durability and ease of growth using techniques such as the vertical Bridgman method .

Applications

- Medical Imaging: Used in positron emission tomography (PET) and other imaging modalities to enhance diagnostic accuracy.

- Security and Defense: Employed in radiation detection systems for homeland security applications, allowing for isotopic identification of radioactive sources .

Medical Applications

Substitute for Potassium Iodide

this compound can serve as a substitute for potassium iodide in certain medical applications. Its ionic nature and solubility make it suitable for formulations where potassium iodide is traditionally used .

Space-Based Radiation Detection

SIRI-2 Project

The this compound Radiation Instrumentation (SIRI) project aims to develop gamma-ray detectors for space applications. The SIRI-2 spectrometer utilizes europium-doped this compound to detect radiation in space environments, demonstrating its potential for astrophysical research and monitoring cosmic radiation .

Research Applications

This compound has been studied extensively in various research contexts, particularly in materials science and nuclear physics. Its properties have been analyzed in relation to optical refrigeration and other advanced photonic applications.

Data Summary Table

| Property | This compound (SrI₂) | Comparison with NaI |

|---|---|---|

| Light Yield | >100,000 photons/MeV | ~38,000 photons/MeV |

| Energy Resolution | <3% at 662 keV | ~7% at 662 keV |

| Effective Atomic Number | Z = 48 | Z = 53 |

| Crystal Growth Technique | Vertical Bridgman | Czochralski |

Case Studies

-

Gamma-Ray Spectroscopy

Researchers have demonstrated that SrI₂:Eu outperforms NaI in both light yield and energy resolution during gamma spectroscopy experiments. This has led to its adoption in various medical imaging devices where precision is paramount. -

Radiation Monitoring

In a study focused on homeland security applications, SrI₂ scintillators were employed in portable radiation detectors that successfully identified isotopes from radioactive sources with high accuracy, showcasing their effectiveness in real-world scenarios .

作用机制

The scintillation properties of europium-doped strontium iodide are due to the high light yield and proportional response of the material. When gamma radiation interacts with the this compound crystal, it excites the europium ions, which then emit light as they return to their ground state. This emitted light is detected and measured, allowing for the identification of radioactive isotopes .

相似化合物的比较

Strontium iodide can be compared to other similar compounds such as:

- Strontium fluoride (SrF2)

- Strontium chloride (SrCl2)

- Strontium bromide (SrBr2)

- Barium iodide (BaI2)

Compared to these compounds, this compound is unique due to its high solubility in water and its application in scintillation detectors. Europium-doped this compound offers superior performance in gamma-ray spectroscopy compared to other scintillators like lanthanum bromide (LaBr3:Ce3+), making it a preferred choice for high-resolution radiation detection .

生物活性

Strontium iodide (SrI₂) is an inorganic compound that has garnered attention for its various biological activities, particularly in the fields of medicine and materials science. This article explores the biological activity of this compound, focusing on its applications in bone health, radiation detection, and potential antibacterial properties.

This compound typically exists as this compound hexahydrate (SrI₂·6H₂O), which is a colorless or white crystalline solid. It is highly soluble in water and exhibits deliquescent properties, meaning it can absorb moisture from the air. The molar mass of this compound hexahydrate is approximately 449.52 g/mol, with a melting point ranging from 507 to 645 °C.

Biological Applications

1. Bone Health and Osteogenesis

Strontium ions have been extensively studied for their role in enhancing bone formation and remodeling. Research indicates that strontium stimulates osteoblastic differentiation and promotes the expression of key proteins involved in bone metabolism, such as Runx2 and osteoprotegerin (OPG). OPG acts as a decoy receptor for RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand), inhibiting osteoclastogenesis and thereby reducing bone resorption .

Table 1: Effects of Strontium Ions on Bone Metabolism

| Biological Activity | Mechanism | Outcome |

|---|---|---|

| Osteoblast differentiation | Activation of calcium sensing receptors | Increased bone formation |

| Inhibition of osteoclastogenesis | Increase in OPG/RANKL ratio | Decreased bone resorption |

| Angiogenesis | Upregulation of VEGF | Enhanced blood vessel formation |

A study demonstrated that strontium-incorporated bioceramic scaffolds significantly improved osteogenic and angiogenic capacities in vitro and in vivo, suggesting that these materials could be beneficial for treating osteoporosis-related bone defects .

2. Antibacterial Properties

Recent research has also explored the antibacterial activity of strontium ions. Strontium-doped bioactive glass (BG) has shown promising results against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The incorporation of strontium enhances the antibacterial effects compared to non-doped counterparts, making it a potential candidate for bone tissue engineering applications .

Case Studies

Case Study 1: Strontium Ranelate in Osteoporosis Treatment

Strontium ranelate, a compound containing strontium ions, has been clinically used to treat osteoporosis in postmenopausal women. Clinical trials have shown that it reduces fracture rates by promoting bone formation while simultaneously decreasing resorption . The dual action is attributed to its ability to modulate both osteoblast and osteoclast activity.

Case Study 2: Strontium-Enhanced Scaffolds

In a study involving strontium-incorporated mesoporous bioactive glass scaffolds, researchers found enhanced biocompatibility and increased expression of angiogenic markers like VEGF in an osteoporotic rat model. Histological analysis revealed superior new bone formation compared to control groups without strontium .

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Sensing Receptor Activation: Strontium interacts with calcium sensing receptors on osteoblasts, enhancing cellular signaling pathways that promote bone formation.

- Regulation of Gene Expression: Strontium influences the expression levels of genes associated with osteogenesis and angiogenesis.

- Antibacterial Action: The release of strontium ions from bioactive materials can inhibit bacterial growth through various mechanisms, including disruption of bacterial cell walls.

属性

IUPAC Name |

strontium;diiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Sr/h2*1H;/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIJWFBRWPCESA-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sr+2].[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Sr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。